

4-Aminobenzamide solubility in DMSO and other lab solvents

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Compound of Interest

Compound Name: 4-Aminobenzamide

Cat. No.: B1265587

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An In-depth Technical Guide on the Solubility of 4-Aminobenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to formulation, bioavailability, and overall therapeutic efficacy. This guide provides a detailed analysis of the solubility of **4-Aminobenzamide** in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with quantitative data, experimental protocols, and visualizations of relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of **4-Aminobenzamide** has been determined in a variety of common laboratory solvents. The data is summarized below for easy comparison. Benzamides as a class generally show solubility in polar organic solvents, which is consistent with the data presented.^[1]

Table 1: Solubility of **4-Aminobenzamide** in Various Solvents

Solvent	Temperature (K)	Mole Fraction Solubility ($\times 10^3$)	Solubility (mg/mL)
DMSO	Room Temperature	-	100[2]
Water	298.15	0.09[3]	-
Methanol	298.15	1.25[3]	-
Ethanol	298.15	0.98[3]	-
1-Propanol	298.15	0.85	-
Isopropanol	298.15	0.75	-
1-Butanol	298.15	0.65	-
Acetone	298.15	2.10	-
Ethyl Acetate	298.15	0.55	-
Acetonitrile	298.15	0.25	-

Note: The solubility in DMSO is notably high, making it a suitable solvent for preparing stock solutions. For hygroscopic DMSO, its water content can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.

The solubility of **4-aminobenzamide** in several pure solvents, including ethyl acetate, butyl acetate, methyl acetate, methanol, ethanol, isobutanol, 1-butanol, acetonitrile, isopropanol, acetone, water, and 1-propanol, was measured using a gravimetric method at temperatures ranging from 283.15 K to 323.15 K. The results indicated that solubility increases with a rise in temperature across all tested solvents.

Experimental Protocols for Solubility Determination

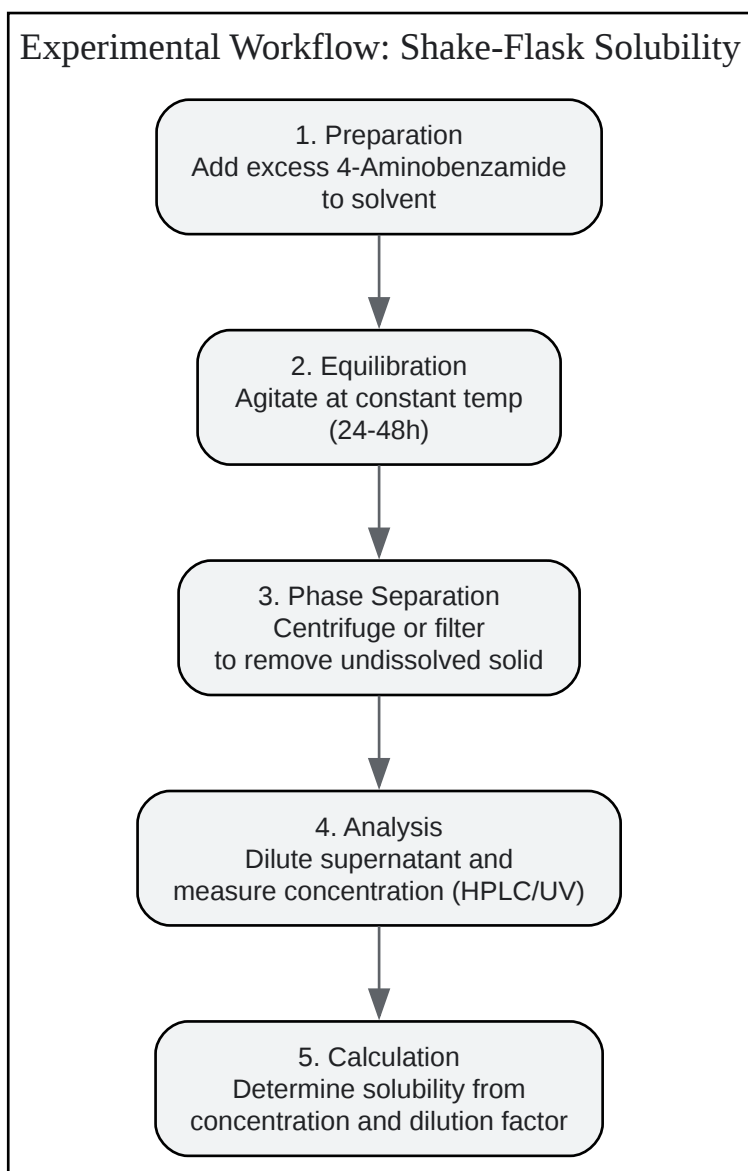
Accurate determination of solubility is critical. The following are standard methodologies for quantifying the solubility of a compound like **4-Aminobenzamide**.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

- **Preparation:** Add an excess amount of **4-Aminobenzamide** to a known volume of the selected solvent in a sealed vial. This ensures the formation of a saturated solution.
- **Equilibration:** Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspension to settle. The undissolved solid must be separated from the saturated solution, typically by centrifugation or filtration through a suitable syringe filter (e.g., 0.45 µm PTFE). It is crucial to maintain the temperature during this step to prevent changes in solubility.
- **Analysis:** Carefully withdraw a sample from the supernatant (the clear, saturated solution). Dilute the sample with an appropriate solvent and analyze the concentration of **4-Aminobenzamide** using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The solubility is calculated based on the measured concentration and the dilution factor used during analysis.



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Workflow for the Shake-Flask solubility determination method.

Protocol 2: Gravimetric Method

The gravimetric method is another reliable technique for measuring solubility, particularly as a function of temperature.

Methodology:

- **Saturated Solution Preparation:** Prepare a saturated solution of **4-Aminobenzamide** in the chosen solvent at a specific temperature, ensuring excess solid is present.
- **Filtration:** Filter a known volume of the saturated supernatant to remove any undissolved solute. This step is critical for accuracy.
- **Solvent Evaporation:** Weigh an evaporating dish containing the filtrate to get the total weight of the solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the **4-Aminobenzamide** (e.g., 60-80°C).
- **Final Weighing:** Once the solvent has evaporated, weigh the evaporating dish again. The difference in weight corresponds to the mass of the dissolved **4-Aminobenzamide**.
- **Calculation:** Calculate the solubility based on the mass of the dissolved solute and the initial volume of the solution.

Protocol 3: Tiered Solubility Assessment for In Vitro Assays

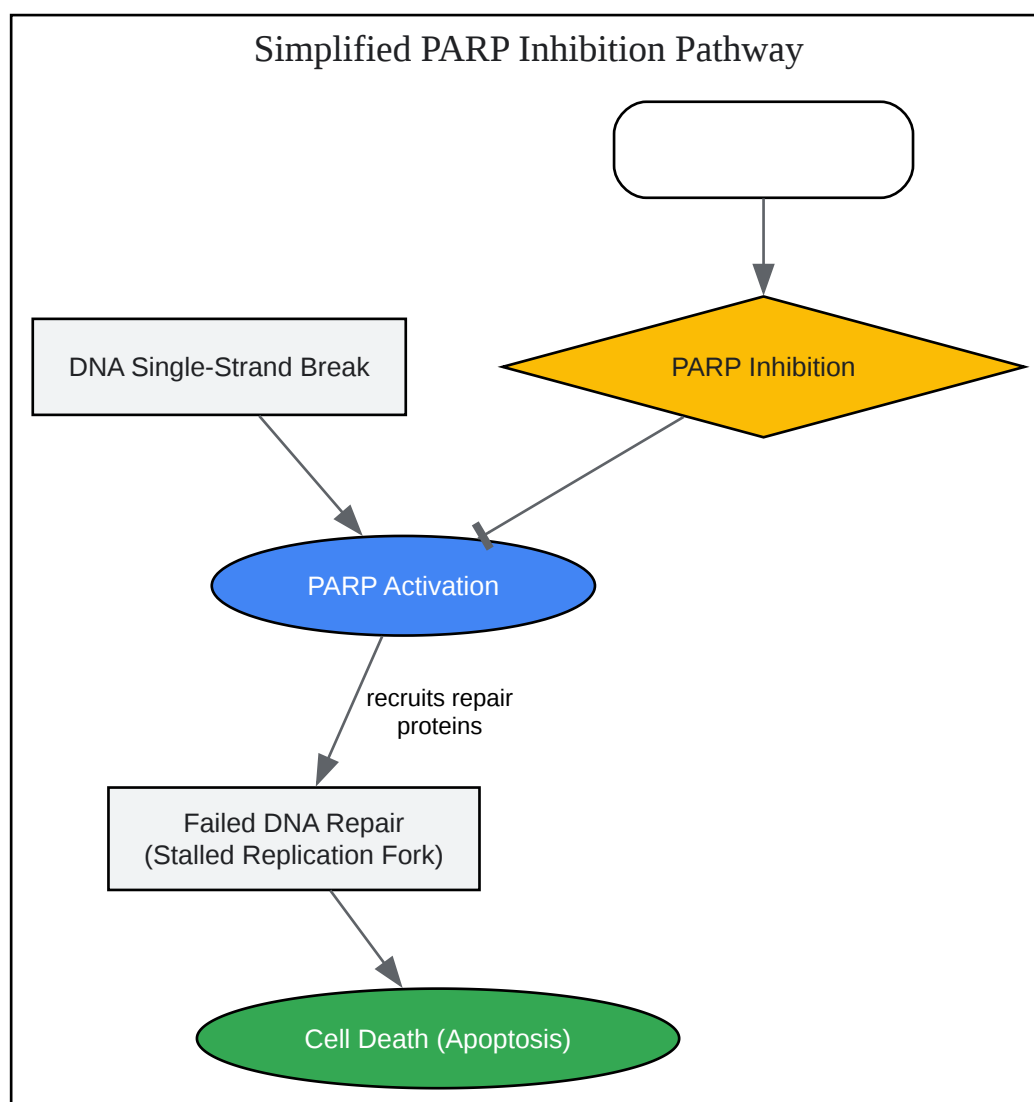
For drug development purposes, a tiered approach is often used to quickly identify a suitable solvent and concentration for biological assays.

Methodology:

- **Initial High Concentration:** Start by attempting to dissolve the test chemical at a high concentration (e.g., 20 mg/mL) in the desired medium or solvent (e.g., DMSO).
- **Mechanical Procedures:** To aid dissolution, use a sequence of mechanical procedures: gentle mixing/vortexing, followed by water bath sonication (up to 5 minutes), and finally, warming the solution (e.g., to 37°C) if the compound has not dissolved.
- **Step-wise Dilution:** If the compound remains insoluble, decrease the concentration by a factor of 10 by increasing the solvent volume and repeat the mechanical procedures.
- **Solvent Hierarchy:** If solubility is not achieved in the primary solvent (e.g., cell culture medium), test alternative solvents in a preferred order, such as DMSO and then ethanol.

Biological Pathway Involvement: PARP Inhibition

4-Aminobenzamide is known to function as an inhibitor of poly(ADP-ribose)polymerase (PARP). PARP is a nuclear enzyme crucial for the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP, **4-Aminobenzamide** can prevent the repair of DNA damage, which can lead to cell death, especially in cancer cells that may already have defects in other DNA repair pathways.



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Role of **4-Aminobenzamide** as a PARP inhibitor in the DNA damage response.

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